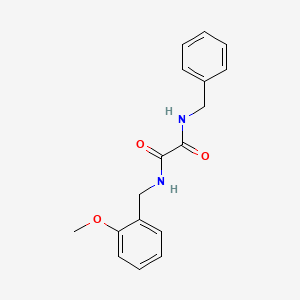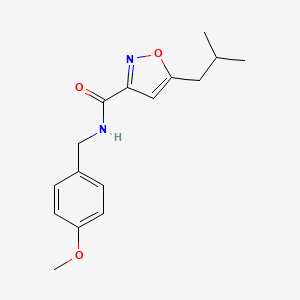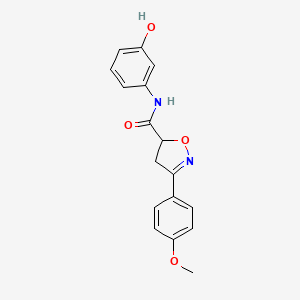![molecular formula C15H16FNO3S B4562333 1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B4562333.png)
1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide
Overview
Description
1-(4-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide is an organic compound that features a sulfonamide group attached to a methoxyphenyl and fluorophenyl moiety
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide typically involves the reaction of 4-fluoroaniline with 2-methoxybenzyl chloride in the presence of a base, followed by sulfonation with methanesulfonyl chloride. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl moiety.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Solvents: Acetone, ethanol
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the fluorophenyl and methoxyphenyl groups can enhance binding affinity through hydrophobic interactions. The exact pathways involved depend on the specific biological target.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide can be compared with similar compounds such as:
- 1-(4-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide
- 1-(4-Bromophenyl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide
- 1-(4-Methylphenyl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide
These compounds share a similar structure but differ in the substituent on the phenyl ring. The presence of different substituents can affect the compound’s reactivity, binding affinity, and overall properties, making this compound unique in its specific interactions and applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-20-15-5-3-2-4-13(15)10-17-21(18,19)11-12-6-8-14(16)9-7-12/h2-9,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVBUKCEKDPYLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5,13-trimethyl-15-pentylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B4562258.png)
![4-chloro-N-[1-(4-chlorophenyl)propyl]benzenesulfonamide](/img/structure/B4562265.png)
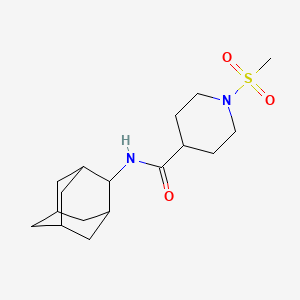
![N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1-naphthamide](/img/structure/B4562275.png)
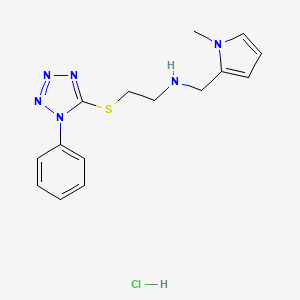
![2-[(4-Piperidin-1-yl-1,2,5-thiadiazol-3-yl)oxy]acetic acid](/img/structure/B4562282.png)
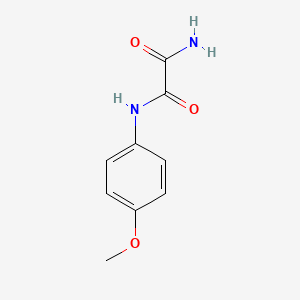

![2-(pyridin-3-yl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4562298.png)
![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4562305.png)
![N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4562306.png)
